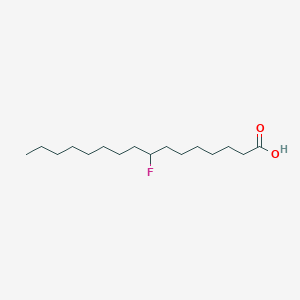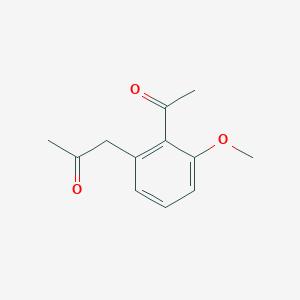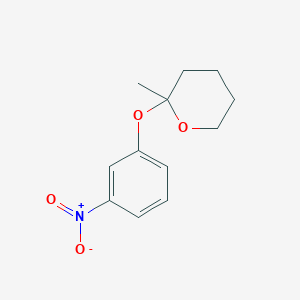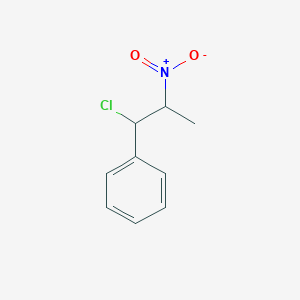
4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that belongs to the benzothiazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a substituted aniline with a thiocarbonyl compound, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one: shares structural similarities with other benzothiazinones, such as:
Eigenschaften
CAS-Nummer |
83170-56-3 |
|---|---|
Molekularformel |
C12H15NOS |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
4-methyl-2-propyl-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H15NOS/c1-3-6-11-12(14)13(2)9-7-4-5-8-10(9)15-11/h4-5,7-8,11H,3,6H2,1-2H3 |
InChI-Schlüssel |
BRTQPZCUDNZLHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)N(C2=CC=CC=C2S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
